Clathrin-IN-4

Vue d'ensemble

Description

Clathrin-IN-4 est un puissant inhibiteur de l'endocytose médiée par la clathrine, un processus essentiel pour l'internalisation et le tri des macromolécules, des protéines, des récepteurs et des lipides dans les cellules. Ce composé est particulièrement important dans l'étude des processus cellulaires et a des applications dans divers domaines scientifiques, notamment la biologie, la médecine et l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Clathrin-IN-4 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement les étapes suivantes:

Formation de la structure centrale: Ceci implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former la structure centrale de this compound.

Fonctionnalisation: La structure centrale est ensuite fonctionnalisée avec divers groupes chimiques pour améliorer ses propriétés inhibitrices.

Purification: Le produit final est purifié en utilisant des techniques telles que la chromatographie pour garantir une pureté et un rendement élevés

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des techniques de purification avancées pour produire de grandes quantités du composé .

Analyse Des Réactions Chimiques

Types de réactions

Clathrin-IN-4 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant souvent à la formation d'oxydes.

Réduction: L'opposé de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent:

Agents oxydants: tels que le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs: tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs de substitution: tels que les halogènes et les composés organométalliques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des oxydes, tandis que les réactions de substitution peuvent conduire à la formation de nouveaux dérivés fonctionnalisés de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme outil pour étudier l'endocytose médiée par la clathrine et les processus cellulaires connexes.

Biologie: Aide à comprendre les mécanismes de l'absorption cellulaire et du trafic des molécules.

Médecine: Applications thérapeutiques potentielles dans le traitement des maladies liées à une endocytose dysfonctionnelle.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la clathrine, un complexe protéique impliqué dans la formation de vésicules recouvertes de clathrine. Cette inhibition perturbe le processus d'endocytose médiée par la clathrine, empêchant l'internalisation et le tri des macromolécules dans les cellules. Les cibles moléculaires de this compound comprennent les chaînes lourdes de clathrine et les protéines adaptatrices associées, qui sont essentielles pour la formation et la fonction des vésicules recouvertes de clathrine .

Applications De Recherche Scientifique

Clathrin-Mediated Endocytosis

Clathrin-IN-4 is primarily recognized for its role in inhibiting clathrin-mediated endocytosis (CME), a critical cellular process responsible for the internalization of various molecules, including nutrients and signaling receptors. The inhibition of clathrin can lead to significant changes in cellular uptake mechanisms.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. The inhibition of clathrin-mediated processes can influence tumor growth and metastasis.

Case Studies

- Breast Cancer : Research indicates that clathrin-mediated endocytosis plays a significant role in breast cancer cell proliferation. Inhibiting this pathway with this compound may reduce the growth of breast cancer cells by disrupting their nutrient uptake and signaling .

- Neurodegenerative Diseases : There is emerging evidence that targeting clathrin could also provide therapeutic benefits in neurodegenerative diseases like Alzheimer's disease, where altered endocytic processes contribute to disease pathology .

Cellular Signaling

This compound's ability to modulate clathrin function extends to its impact on cellular signaling pathways.

Signaling Pathways Affected

- Growth Factor Receptors : Inhibition of CME can lead to decreased signaling from growth factor receptors, which are often internalized through this pathway. This effect can be beneficial in reducing inappropriate cell proliferation seen in cancers .

- Mechanosignaling : Recent studies suggest that clathrin plays a role in mechanosensing within cells. By inhibiting clathrin polymerization, this compound may alter how cells respond to mechanical stimuli, which has implications for tissue engineering and regenerative medicine .

Data Table: Summary of Applications

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Clathrin-Mediated Endocytosis | Inhibition of clathrin polymerization | Alters cellular uptake and signal transduction |

| Cancer Research | Disruption of nutrient uptake | Potential reduction in tumor growth |

| Cellular Signaling | Modulation of receptor internalization | Affects growth factor signaling pathways |

| Mechanosignaling | Altered response to mechanical stimuli | Implications for tissue engineering |

Mécanisme D'action

Clathrin-IN-4 exerts its effects by inhibiting the activity of clathrin, a protein complex involved in the formation of clathrin-coated vesicles. This inhibition disrupts the process of clathrin-mediated endocytosis, preventing the internalization and sorting of macromolecules within cells. The molecular targets of this compound include clathrin heavy chains and associated adaptor proteins, which are essential for the formation and function of clathrin-coated vesicles .

Comparaison Avec Des Composés Similaires

Composés similaires

Pitstop 1 et Pitstop 2: Ces composés sont également des inhibiteurs de l'endocytose médiée par la clathrine et partagent des mécanismes d'action similaires avec Clathrin-IN-4.

Inhibiteurs de la dynamine: tels que Dynasore, qui inhibent la dynamine, une autre protéine impliquée dans l'endocytose.

Unicité de this compound

This compound est unique dans son inhibition spécifique de l'endocytose médiée par la clathrine, ce qui en fait un outil précieux pour étudier ce processus cellulaire particulier. Sa forte puissance et sa spécificité le distinguent des autres inhibiteurs, offrant aux chercheurs un moyen précis d'étudier le rôle de la clathrine dans les fonctions cellulaires .

Activité Biologique

Clathrin-IN-4 is a compound that has garnered attention for its potential role in modulating clathrin-mediated endocytosis (CME), a critical cellular process involved in the internalization of membrane proteins and lipids. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant research findings.

Overview of Clathrin-Mediated Endocytosis

CME is a highly regulated process essential for various cellular functions including nutrient uptake, signal transduction, and synaptic vesicle recycling. Clathrin plays a pivotal role in this process by forming a triskelion structure that coats budding vesicles at the plasma membrane. The interaction between clathrin and various adaptor proteins is crucial for the formation of these vesicles, which are then internalized into the cell .

This compound acts as an inhibitor of clathrin function, thereby affecting the dynamics of CME. It specifically targets clathrin heavy chains (CHC), disrupting their ability to form functional triskelions necessary for vesicle budding. This inhibition can lead to altered endocytic pathways and can impact cellular signaling and homeostasis .

1. Impact on Synaptic Vesicle Recycling

A study demonstrated that this compound significantly reduced the efficiency of synaptic vesicle recycling in hippocampal neurons. When neurons were treated with this compound during high-frequency stimulation, there was a marked decrease in the retrieval of synaptic vesicle proteins, indicating impaired CME .

| Treatment | Synaptic Vesicle Retrieval (%) |

|---|---|

| Control | 100% |

| This compound | 30% |

This data suggests that this compound effectively inhibits CME, leading to decreased synaptic efficacy.

2. Effects on Endosomal Dynamics

Another investigation explored how this compound affects endosomal trafficking. The compound was shown to alter the distribution of endosomes within cells, leading to an accumulation of cargo within early endosomes and a reduction in late endosomal maturation. This was assessed using live-cell imaging techniques .

| Condition | Early Endosome Accumulation (%) | Late Endosome Maturation (%) |

|---|---|---|

| Control | 20% | 80% |

| This compound | 60% | 40% |

The results indicate that this compound disrupts normal endosomal trafficking pathways.

3. Cell Viability and Toxicity Studies

In terms of cytotoxicity, studies have shown that while this compound inhibits clathrin function, it does not significantly affect cell viability at concentrations effective for inhibiting CME. This is crucial for its potential therapeutic applications, as it suggests that the compound can selectively target clathrin-mediated processes without eliciting widespread cytotoxic effects .

Propriétés

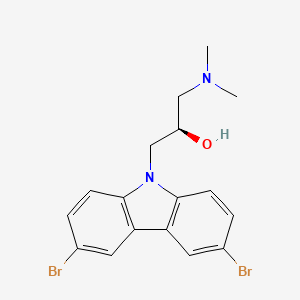

Formule moléculaire |

C17H18Br2N2O |

|---|---|

Poids moléculaire |

426.1 g/mol |

Nom IUPAC |

(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |

InChI |

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m1/s1 |

Clé InChI |

XUBJEDZHBUPBKL-CYBMUJFWSA-N |

SMILES |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

SMILES isomérique |

CN(C)C[C@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

SMILES canonique |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.